N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide
Description
Introduction
Historical Context of Benzothiazole Research
Benzothiazole, a bicyclic heterocycle comprising fused benzene and thiazole rings, was first synthesized in 1889 by Heinrich Debus. Initially studied for its utility in organic synthesis, its medicinal potential emerged in the mid-20th century as researchers explored derivatives for antimicrobial and anti-inflammatory properties. The structural versatility of benzothiazole—enabling substitutions at the 2-, 4-, and 7-positions—facilitated the development of compounds with diverse biological activities, including antitumor, antiviral, and enzyme-inhibitory effects. Seminal work in the 1990s, such as the patenting of benzothiazole derivatives as leukotriene and thromboxane inhibitors, underscored its therapeutic relevance. Advances in combinatorial chemistry and computational modeling further accelerated the design of benzothiazole-based drug candidates, positioning it as a privileged scaffold in medicinal chemistry.
Significance of N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide in Current Research
This compound exemplifies modern efforts to optimize benzothiazole derivatives for enhanced pharmacokinetic and pharmacodynamic profiles. The 4,7-dimethylbenzo[d]thiazol-2-yl moiety introduces steric and electronic modifications that may improve target binding, while the pyridin-2-ylmethyl group augments solubility and bioavailability through hydrogen-bonding interactions. The cyclohexanecarboxamide backbone, observed in bioactive analogs like N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide (2c), has demonstrated cytotoxic activity against cancer cell lines. These structural features suggest dual functionality: potential enzyme inhibition (e.g., thromboxane synthetase) and modulation of cellular pathways implicated in inflammation or proliferation.
Classification and Structural Family
The compound belongs to the N-substituted benzothiazole carboxamide family, characterized by:
- A benzothiazole core with methyl substituents at positions 4 and 7.
- A pyridinylmethyl group linked via a secondary amine.
- A cyclohexanecarboxamide moiety.
This class shares structural homology with patented derivatives like EP0507318A1 , which feature benzothiazole-thiocarbamide hybrids for anti-inflammatory applications. Comparative analysis with N-(4-methyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide (PubChem CID:770952) reveals that alkylation at the pyridine nitrogen may enhance metabolic stability.
Table 1: Structural Comparison of Selected Benzothiazole Derivatives
Research Objectives and Scope
Current studies aim to:
- Elucidate the compound’s mechanism of action, particularly its interaction with enzymes like 5-lipoxygenase or thromboxane synthetase.
- Optimize synthetic routes to improve yield and purity, building on methods such as acetone-mediated coupling and recrystallization.
- Evaluate antimicrobial and anticancer efficacy using in vitro models, informed by precedents like N-(benzo[d]thiazol-2-yl)cyclohexanecarbothioamides (3c).
- Explore structure-activity relationships (SAR) by varying substituents on the benzothiazole and pyridine rings.
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS/c1-15-11-12-16(2)20-19(15)24-22(27-20)25(14-18-10-6-7-13-23-18)21(26)17-8-4-3-5-9-17/h6-7,10-13,17H,3-5,8-9,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWJKBOSFBLUJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzo[d]thiazole Ring: Starting with 4,7-dimethyl-2-aminobenzothiazole, the compound is synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde under acidic conditions.
Attachment of the Pyridine Moiety: The benzo[d]thiazole intermediate is then reacted with 2-pyridinemethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the N-(pyridin-2-ylmethyl) derivative.
Formation of the Cyclohexanecarboxamide Group: Finally, the N-(pyridin-2-ylmethyl)benzo[d]thiazole is coupled with cyclohexanecarboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially modifying the benzo[d]thiazole or pyridine rings.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can target the amide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Studies may focus on its anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and functional versatility. It may also serve as an intermediate in the synthesis of agrochemicals or specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the context of its application. The compound may modulate biological pathways by binding to active sites or altering the conformation of target proteins, thereby influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural and functional attributes are compared below with related benzothiazole and heterocyclic derivatives, emphasizing substituent effects and molecular design.
Substituent Effects on the Benzothiazole Core
- Target Compound: Features 4,7-dimethyl substituents on the benzothiazole ring.
- 4,7-Dimethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine (CAS 1437436-04-8) : Replaces methyl with methoxy groups at the same positions. Methoxy groups increase polarity and hydrogen-bonding capacity, which may enhance aqueous solubility and target binding specificity. The pyridine substitution is at the 4-position instead of 2, altering spatial orientation .
Pyridine Substitution Patterns
- Thiazol-5-ylmethyl Derivatives () : Compounds like y and z in feature thiazol-5-ylmethyl and thiazol-4-yl groups. These substituents introduce additional heteroatoms (sulfur) and alter electronic properties, which may influence redox activity or metabolic stability .
Heterocycle Replacement Strategies
- N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine (): Replaces benzothiazole with a benzimidazole core. The pyrimidinyl group introduces a planar, electron-deficient system, contrasting with the pyridine’s monocyclic structure .
Data Table: Structural and Functional Comparison
Key Research Findings and Implications
Substituent Position Dictates Bioactivity : The 2-position of pyridine in the target compound may favor binding to receptors with hydrophobic pockets, while 4-position analogs (e.g., CAS 1437436-04-8) could exhibit distinct pharmacokinetic profiles due to altered polarity .
Methoxy vs. Methyl Trade-offs : Methoxy groups improve solubility but may reduce metabolic stability due to oxidative demethylation pathways. Methyl groups offer stability at the cost of solubility, a critical consideration in lead optimization .
Heterocycle Switching : Replacing benzothiazole with benzimidazole () or thiazole () modifies electronic properties and binding modes, highlighting the importance of scaffold selection in drug design .
Biological Activity
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, and relevant research findings, including data tables and case studies.
Synthesis of the Compound
The synthesis of this compound typically involves several key steps:
- Formation of the Benzo[d]thiazole Core : This is achieved by cyclizing 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
- Introduction of the Pyridin-2-ylmethyl Group : Alkylation of the benzo[d]thiazole core with a pyridin-2-ylmethyl halide in the presence of a base such as potassium carbonate.
- Coupling with Cyclohexanecarboxylic Acid : The final step involves coupling the intermediate with cyclohexanecarboxylic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl) derivatives. For instance:
- Cell Proliferation Inhibition : Compounds like B7, which share structural similarities, have demonstrated significant inhibition of proliferation in human epidermoid carcinoma (A431) and non-small cell lung cancer cell lines (A549, H1299) when evaluated using the MTT assay .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| B7 | A431 | 1 | Induces apoptosis |
| B7 | A549 | 2 | Inhibits IL-6 and TNF-α |
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Research indicates that benzothiazole derivatives can significantly reduce levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models .
Mechanistic Insights
The mechanism of action for compounds like N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl) has been explored through various assays:
- Flow Cytometry : Used to assess apoptosis and cell cycle arrest in cancer cells.
- Western Blot Analysis : Confirmed inhibition of key signaling pathways such as AKT and ERK, which are crucial for cancer cell survival and proliferation .
Case Studies
A notable case study involved the design and synthesis of a series of benzothiazole derivatives, including N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl). These compounds were screened against a panel of 60 human cancer cell lines, demonstrating broad-spectrum antitumor activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
